3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine

Description

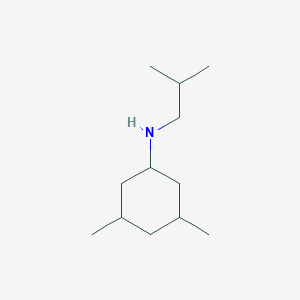

3,5-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine is a tertiary amine derivative featuring a cyclohexane backbone substituted with methyl groups at positions 3 and 5, and an isobutyl (2-methylpropyl) group attached to the primary amine.

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine |

InChI |

InChI=1S/C12H25N/c1-9(2)8-13-12-6-10(3)5-11(4)7-12/h9-13H,5-8H2,1-4H3 |

InChI Key |

XXUMJRODVCJCMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)NCC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reductive amination process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Secondary or tertiary amines

Substitution: Various substituted amines

Scientific Research Applications

3,5-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3,5-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine and related compounds:

Key Comparative Insights

Lipophilicity and Steric Effects: The 3,3,5-trimethyl analog (CAS 854728-51-1) exhibits increased lipophilicity compared to the 3,5-dimethyl target compound due to the additional methyl group at position 3. This could influence membrane permeability in biological systems .

Hydrogen Bonding and Pharmacological Activity: Piperazine-containing derivatives (e.g., (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) feature secondary and tertiary amines in the piperazine ring, enabling hydrogen bonding with biological targets. This property is exploited in spirocyclic compounds like Compound 41 (m/z 452 [M+H]⁺), which show promise in kinase inhibition .

Synthetic Methodologies: The synthesis of piperazine-containing analogs () involves reductive amination with NaHB(OAc)₃ and subsequent hydrogenolysis (Pd/C), methods that could be adapted for the target compound’s preparation. Stereochemical considerations are critical for analogs like (1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine, where diastereomers are separated via chromatography .

Applications in Drug Development: Piperazine-substituted cyclohexan-amines are frequently incorporated into complex scaffolds (e.g., pyrazino-pyrrolo-pyrimidinones) for anticancer or antiviral agents. The target compound’s simpler structure may serve as a precursor for such derivatives .

Biological Activity

3,5-Dimethyl-N-(2-methylpropyl)cyclohexan-1-amine is a compound that belongs to the class of cyclic amines, which have garnered interest due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 183.33 g/mol. The compound features a cyclohexane ring substituted with two methyl groups and an isobutyl group at the nitrogen atom, contributing to its unique chemical reactivity and biological properties.

2. Antidepressant Properties

There is emerging evidence suggesting that certain cyclic amines can exert antidepressant effects. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Further studies are necessary to confirm whether this compound shares these properties .

3. Antimicrobial Activity

Preliminary investigations into structurally similar compounds have revealed significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effective inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 µM . This suggests that this compound could possess similar antimicrobial properties.

Case Study: Antimicrobial Evaluation

A comparative study evaluated several cyclic amines for their antimicrobial efficacy. The results indicated that compounds exhibiting structural similarities to this compound had notable activity against clinical strains of bacteria. The binding interactions and molecular docking studies showed promising results for potential drug development .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| Compound A | 0.21 | Pseudomonas aeruginosa |

| Compound B | 0.25 | Escherichia coli |

| Compound C | 0.30 | Staphylococcus aureus |

Molecular Docking Studies

Molecular docking studies have been conducted on related compounds to understand their binding affinities for key bacterial enzymes such as DNA gyrase and MurD. These studies revealed that effective compounds form critical interactions with amino acid residues in the active sites of these enzymes, which could be extrapolated to predict the behavior of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.